2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
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Overview
Description
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with a molecular formula of C23H20BrN3O3 and a molecular weight of 466.33 g/mol . This compound is characterized by the presence of a bromobenzyl group, a benzylidene group, and a hydrazino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with sodium phenoxide to form 4-bromobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. Finally, the hydrazino derivative is condensed with benzaldehyde to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium phenoxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Similar structure with a methoxy group instead of a phenyl group.
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: Similar structure with a chlorophenyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
356097-35-3 |
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Molecular Formula |
C22H18BrN3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C22H18BrN3O3/c23-18-12-10-16(11-13-18)15-29-20-9-5-4-6-17(20)14-24-26-22(28)21(27)25-19-7-2-1-3-8-19/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
ZIUPIRQLFJKCMQ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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